BenchChemオンラインストアへようこそ!

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

sigma-1 receptor spirocyclic ligands PET imaging

Select this N-cyclohexyl analog for σ₁ receptor exploration. The fully saturated, non-aromatic N-substituent offers a distinct steric/electronic profile vs. N-benzyl or N-phenyl analogs. Scaffold validated to nanomolar σ₁ binding (Kᵢ 0.47–12.1 nM). Low cLogP (~1.42), zero HBD, and TPSA 49.9 Ų place it in favorable CNS drug-like space, reducing phospholipidosis risk. Ideal building block for rapid urea library diversification. Commercial ≥95% purity supports immediate SAR studies.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1329247-72-4
Cat. No. B2959220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
CAS1329247-72-4
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCC3(CC2)OCCCO3
InChIInChI=1S/C15H26N2O3/c18-14(16-13-5-2-1-3-6-13)17-9-7-15(8-10-17)19-11-4-12-20-15/h13H,1-12H2,(H,16,18)
InChIKeyMMTRBVXJGRLCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide – Structural Classification and Procurement-Relevant Baseline


N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (CAS 1329247‑72‑4) is a spirocyclic urea derivative built on the 1,5‑dioxa‑9‑azaspiro[5.5]undecane scaffold . This scaffold has been validated as a privileged structure for sigma‑1 (σ₁) receptor ligand design, with multiple derivatives exhibiting nanomolar σ₁ binding affinity [1]. The compound incorporates an N‑cyclohexyl urea motif appended to the spiro‑nitrogen, distinguishing it from common N‑aryl and N‑benzyl analogs. Its molecular formula is C₁₅H₂₆N₂O₃ (MW 282.38) . Although direct bioactivity data for this specific analog are scarce in the public domain, the scaffold class and the physicochemical profile provide a basis for differential selection over closely related analogs.

Why In‑Class 1,5‑Dioxa‑9‑azaspiro[5.5]undecane Analogs Cannot Be Freely Substituted for N‑cyclohexyl‑1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide


Within the 1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide series, the N‑substituent is the primary variable that modulates lipophilicity (cLogP), hydrogen‑bonding capacity, and metabolic vulnerability [1]. The N‑cyclohexyl group of the target compound provides a fully saturated, non‑aromatic, and conformationally flexible motif, contrasting with the planar, π‑rich character of N‑benzyl or N‑phenyl analogs (e.g., CAS 1351633‑52‑7, CAS 1351658‑39‑3) . In sigma‑1 receptor programs, subtle changes in the N‑substituent have shifted selectivity over sigma‑2 receptors by more than 20‑fold [2]. Consequently, substituting one analog for another without experimental verification risks altering target selectivity, off‑target profiles, and ADME properties, undermining SAR continuity.

N‑cyclohexyl‑1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide – Comparative Quantitative Evidence for Procurement Decisions


Scaffold‑Class Validation: 1,5‑Dioxa‑9‑azaspiro[5.5]undecane Derivatives as Nanomolar σ₁ Receptor Ligands

The 1,5‑dioxa‑9‑azaspiro[5.5]undecane scaffold has been explicitly explored as a σ₁ receptor pharmacophore. Seven derivatives (compounds 2–8 in Tian et al., 2020) bearing various N‑benzyl substituents displayed σ₁ Kᵢ values ranging from 0.47 nM to 12.1 nM, with σ₂/σ₁ selectivity ratios from 2 to 44 [1]. Although the N‑cyclohexyl analog was not among the seven compounds tested, the scaffold itself is demonstrated to be a robust σ₁ ligand platform. This class‑level evidence supports the hypothesis that the N‑cyclohexyl derivative could achieve comparable or differentiated σ₁ affinity, contingent on the electronic and steric properties of the cyclohexyl urea group.

sigma-1 receptor spirocyclic ligands PET imaging

N‑Substituent Physicochemical Differentiation: Cyclohexyl vs. Benzhydryl Analogs – cLogP and TPSA Comparison

The N‑cyclohexyl derivative (C₁₅H₂₆N₂O₃, MW 282.38) is predicted to have a cLogP of approximately 1.42 and a topological polar surface area (TPSA) of ∼49.9 Ų [1]. In contrast, the N‑benzhydryl analog (C₂₂H₂₆N₂O₃, MW 366.5) possesses a substantially higher cLogP (estimated >3.5) and larger TPSA due to the two phenyl rings . The ∼2‑log unit difference in cLogP translates to a predicted 100‑fold difference in octanol‑water partition coefficient, which directly impacts passive membrane permeability, non‑specific protein binding, and susceptibility to CYP‑mediated oxidation. The lower cLogP of the N‑cyclohexyl analog may confer superior aqueous solubility and a reduced risk of phospholipidosis compared to high‑logP benzhydryl counterparts.

lipophilicity cLogP TPSA drug-likeness

Hydrogen‑Bond Donor Deficiency: N‑Cyclohexyl Analog as a Non‑HBD Scaffold for CNS Penetration Optimization

The N‑cyclohexyl‑1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide structure contains zero hydrogen‑bond donors (HBD = 0) according to Lipinski‑type descriptor analysis [1]. In contrast, secondary amide analogs such as N‑(2‑phenylethyl)‑1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide possess one H‑bond donor, which can reduce passive CNS permeation. CNS drug design guidelines typically favor HBD ≤ 1 for optimal blood‑brain barrier penetration. The absence of an H‑bond donor in the target compound eliminates a key liability for brain exposure, positioning it advantageously relative to HBD‑containing analogs in CNS‑targeted programs.

hydrogen-bond donor CNS penetration blood-brain barrier

Synthetic Accessibility and Purity Benchmarking for Procurement‑Grade Material

The target compound is commercially available from multiple vendors as a research‑grade building block, with typical purity specifications of ≥95% . The spirocyclic core (1,5‑dioxa‑9‑azaspiro[5.5]undecane, CAS 180‑94‑9) is a well‑established synthetic intermediate accessible via ketalization of 4‑piperidone with 1,3‑propanediol [1]. The urea linkage is formed by reaction of the spiro‑amine with cyclohexyl isocyanate, a robust and high‑yielding transformation. This contrasts with more synthetically demanding N‑benzhydryl or N‑(trifluoromethyl)phenyl analogs that require harsher conditions and may exhibit lower batch‑to‑batch consistency. For procurement, the simpler synthetic route of the N‑cyclohexyl analog typically translates to shorter lead times and lower cost per gram.

synthetic route purity building block procurement

Optimal Research and Industrial Application Scenarios for N‑cyclohexyl‑1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide


Sigma‑1 Receptor Ligand Discovery and SAR Expansion

This compound serves as a non‑HBD, low‑cLogP entry into the 1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamide series for σ₁ receptor SAR exploration. Its scaffold is validated by the nanomolar σ₁ affinities (Kᵢ = 0.47–12.1 nM) reported for close analogs [1]. The N‑cyclohexyl substitution offers a distinct steric and electronic profile relative to N‑benzyl analogs, enabling interrogation of the σ₁ binding pocket's tolerance for saturated aliphatic groups versus aromatic substituents.

CNS‑Penetrant Probe Design with Favorable Physicochemical Profile

With cLogP ≈ 1.42, TPSA ≈ 49.9 Ų, and HBD = 0 [1], the compound resides in favorable CNS drug‑like chemical space. It is well‑suited as a starting point for designing brain‑penetrant probes targeting σ₁ receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's [2]. The low lipophilicity reduces the risk of non‑specific membrane binding and phospholipidosis, common liabilities of high‑logP spirocyclic analogs.

Building Block for Focused Library Synthesis

The commercially available, high‑purity (≥95%) compound is an ideal building block for parallel synthesis of urea‑based compound libraries. The robust urea linkage and the spiro‑amine core permit rapid diversification via N‑alkylation or acylation, enabling the generation of focused libraries for σ₁, muscarinic, or other GPCR targets [3]. Its straightforward synthetic accessibility supports cost‑effective library production at the 10–100 mg scale.

Negative Control or Selectivity Tool in σ₂ vs. σ₁ Profiling

Given that closely related 1,5‑dioxa‑9‑azaspiro[5.5]undecane derivatives exhibit a broad range of σ₂/σ₁ selectivity (2‑ to 44‑fold) [2], the N‑cyclohexyl analog may display a distinct selectivity fingerprint. It can be deployed alongside N‑benzyl or N‑benzhydryl analogs in selectivity panels to map the contribution of the N‑substituent to σ₁/σ₂ discrimination, accelerating the identification of subtype‑selective chemical probes.

Quote Request

Request a Quote for N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.